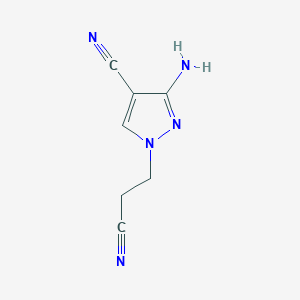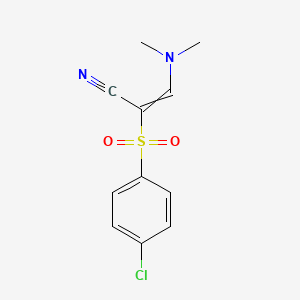
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with thioamides. One common method involves the condensation of methyl cyanoacetate with 4-oxo-3-phenyl-1,3-thiazolidine-2-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile
- 2-cyano-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
Methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both cyano and ester functional groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H10N2O3S |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
methyl 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
InChI-Schlüssel |
NWPLLNKXPCKKJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1N(C(=O)CS1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)



![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)

![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)
